molecular formula C20H16N4O4S2 B2980017 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886896-50-0

3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2980017
CAS No.: 886896-50-0
M. Wt: 440.49
InChI Key: XPYATCGLMRRQBW-UHFFFAOYSA-N
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Description

3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound known for its unique structural attributes, which make it a significant subject of study in various scientific disciplines. It is composed of a benzamide backbone with substituent groups that provide distinct properties, allowing for versatile applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide generally involves multiple steps, beginning with the preparation of intermediate compounds that are subsequently combined through various chemical reactions.

  • Formation of 5-(thiophen-2-yl)-1,3,4-oxadiazole

    • Starting Materials: : Thiophene-2-carboxylic acid, hydrazine hydrate.

    • Reaction Conditions: : The reaction occurs under reflux conditions in the presence of a condensing agent like phosphorus oxychloride (POCl₃), yielding the oxadiazole ring.

  • Preparation of 4-methylphenylsulfonamido group

    • Starting Materials: : p-toluenesulfonyl chloride, ammonia or primary amine.

    • Reaction Conditions: : The sulfonyl chloride reacts with the amine under basic conditions to form the sulfonamide.

  • Coupling to form the final compound

    • Starting Materials: : The previously synthesized 5-(thiophen-2-yl)-1,3,4-oxadiazole and 4-methylphenylsulfonamide.

    • Reaction Conditions: : Coupling reactions typically involve condensation agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, modifications to reaction conditions are often employed to ensure high yields and purity. This might involve optimized solvent systems, controlled temperatures, and specialized reaction vessels that can withstand rigorous conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones, depending on the reagents used.

  • Reduction: : Reduction reactions might target the oxadiazole ring or the sulfonamide group, altering the electronic properties of the molecule.

  • Substitution: : The aromatic rings in the compound are prone to electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Conditions: : Often conducted in the presence of catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Altered oxadiazole or sulfonamide derivatives.

  • Substitution Products: : Various aromatic substituted derivatives.

Scientific Research Applications

3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is valuable for:

  • Chemistry: : Used as a building block for synthesizing complex molecular structures.

  • Medicine: : Research into its potential as a therapeutic agent for various diseases.

  • Industry: : Its unique chemical properties make it suitable for material science applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, the oxadiazole ring may bind to particular enzymes or proteins, inhibiting their activity. The sulfonamide group could enhance solubility and binding affinity, allowing the compound to effectively modulate biological pathways.

Comparison with Similar Compounds

When comparing 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide with similar compounds, its unique properties stand out:

  • Similar Compounds: : Benzamides, sulfonamides, oxadiazoles.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(28-20)17-6-3-11-29-17/h2-12,24H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYATCGLMRRQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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